3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Physicochemical property Lipophilicity Drug-likeness

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100367-42-8, C₆H₆ClN₅, MW 183.60) is a heterobicyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. It bears a chlorine atom at the 3-position of the pyrazole ring, a methyl group at N1, and a primary amine at the 6-position of the pyrimidine ring.

Molecular Formula C6H6ClN5
Molecular Weight 183.60 g/mol
Cat. No. B11911182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Molecular FormulaC6H6ClN5
Molecular Weight183.60 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C(=N1)Cl)N
InChIInChI=1S/C6H6ClN5/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10)
InChIKeyCLZZOZNOLOJJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100367-42-8): Core Scaffold Identification for Procured Intermediate Selection


3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100367-42-8, C₆H₆ClN₅, MW 183.60) is a heterobicyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It bears a chlorine atom at the 3-position of the pyrazole ring, a methyl group at N1, and a primary amine at the 6-position of the pyrimidine ring. This specific substitution pattern is distinct from its closest commercially available regioisomers . The scaffold is recognized as a privileged kinase hinge-binding motif [2], and the C3-chloro substitution enables Pd-catalyzed cross-coupling chemistry documented in PI3K-targeted medicinal chemistry programs [3].

Why 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Interchanged with 4-Chloro or 6-Chloro Regioisomers


Regioisomeric substitution on the pyrazolo[3,4-d]pyrimidine core is not functionally equivalent. The chlorine position dictates both synthetic accessibility of downstream derivatives and biological target engagement. The C3-chlorine resides on the pyrazole ring and is amenable to Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1], whereas the C4-chlorine (on the pyrimidine ring) preferentially undergoes nucleophilic aromatic substitution (SNAr) [2]. This divergent reactivity determines which analog libraries can be generated from each intermediate. Furthermore, the lipophilicity differs measurably between regioisomers (LogP 0.80 vs. 0.53), altering downstream ADME properties [3]. In kinase inhibitor programs, the C3 position projects toward a distinct sub-pocket (often a selectivity or ribose pocket) compared to C4, which points toward the solvent front, making the two isomers non-interchangeable for structure-based design [4].

Quantitative Differentiation Evidence: 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 3-Chloro Isomer vs. 4-Chloro Regioisomer

The calculated octanol-water partition coefficient (LogP) for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is 0.80 [1], compared to 0.529 for the C4-chloro regioisomer 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-66-4) reported across multiple chemical supplier databases . This represents a 51% higher lipophilicity for the C3-chloro isomer.

Physicochemical property Lipophilicity Drug-likeness Membrane permeability

Pd-Catalyzed Cross-Coupling Reactivity: C3-Chloro Enables Suzuki Arylation at Pyrazole Ring

The C3-chloro substituent on the pyrazole ring of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, as explicitly documented in Novartis patent WO2007/134828 [1]. The compound was reacted with 3-fluoro-4-methoxyphenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) chloride, Na₂CO₃, THF/H₂O at reflux for 27.75 hours to generate N-[4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-phenyl]methanesulfonamide, a PI3K-targeted intermediate [1]. By contrast, the C4-chloro regioisomer (CAS 100644-66-4) undergoes nucleophilic aromatic substitution (SNAr) at the pyrimidine C4 position rather than Pd-catalyzed cross-coupling .

Synthetic chemistry Cross-coupling Suzuki reaction Building block Medicinal chemistry

Halogen Position Impact on Kinase Affinity: Up to 10-Fold Improvement via 3-Position Substitution

In a structure-based optimization study of pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors, Manetti et al. (2008) demonstrated that insertion of halogen substituents with various substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold led to an increase of up to 1 order of magnitude in Abl kinase affinity and a significant improvement in leukemia cell growth inhibition [1]. The study established that the position of halogen substitution (C3 vs. C4 vs. C6) is a critical determinant of kinase inhibitory potency, with different substitution patterns directing the scaffold toward distinct kinase selectivity profiles [1]. The 3-chloro-1-methyl-6-amino substitution pattern represented by the target compound corresponds to the C3-substituted class that showed optimized Abl inhibition in this work.

Kinase inhibition Abl kinase Structure-activity relationship Halogen effect Antiproliferative

Topological Polar Surface Area and Hydrogen Bonding: Computational Differentiation from the 4-Chloro Isomer

The topological polar surface area (TPSA) of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is calculated as 69.6 Ų [1]. The 4-chloro regioisomer has a reported TPSA of 70.35 Ų . Both values fall within the accepted range for oral bioavailability (<140 Ų), but the slightly lower TPSA of the 3-chloro isomer, combined with its higher LogP (0.80 vs. 0.53), predicts marginally better passive membrane permeability characteristics. The compound has 1 hydrogen bond donor (6-NH₂) and 4 hydrogen bond acceptors [1], making it an attractive fragment-sized intermediate (MW 183.6) with favorable physicochemical properties for lead optimization.

Computational chemistry Drug-likeness Polar surface area Oral bioavailability ADME prediction

Kinase Hinge-Binding Architecture: 6-Amino Group as Conserved Hinge Binder with C3 as Selectivity Vector

The 6-amino group on the pyrazolo[3,4-d]pyrimidine scaffold serves as a conserved kinase hinge-binding motif, forming hydrogen bonds with the backbone carbonyl and NH of the kinase hinge region [1]. The C3 position projects toward a sub-pocket that varies across the kinome (often a selectivity or ribose pocket), while the C4 position (where chlorine resides in the most common regioisomer) points toward the solvent-exposed region [2]. This structural architecture means that 3-substituted pyrazolo[3,4-d]pyrimidin-6-amines (such as the target compound) place the variable substituent in a selectivity-determining region of the ATP-binding site, whereas 4-substituted analogs place it in a solvent-front region that primarily modulates physicochemical properties rather than selectivity [3].

Kinase inhibitor design Hinge-binding motif Structure-based drug design Selectivity Pyrazolopyrimidine

Optimal Procurement and Application Scenarios for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine


PI3Kδ-Selective Inhibitor Lead Optimization (Respiratory and Oncology Indications)

Novartis patents WO2007/134828 and US8901134B2 explicitly demonstrate the use of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as the key intermediate for constructing PI3K-targeted compounds for respiratory disorders [1]. The C3-chlorine undergoes Suzuki coupling with aryl boronic acids to install aromatic groups that engage the PI3K selectivity pocket, while the 6-amino group anchors the scaffold to the kinase hinge. For procurement teams supporting PI3Kδ or pan-PI3K inhibitor programs, this intermediate provides a direct, patent-precedented entry point that avoids 2–3 additional synthetic steps compared to starting from the 4-chloro regioisomer [2].

Kinase-Focused Fragment-Based Drug Discovery (FBDD) Library Synthesis

With MW 183.6, LogP 0.80, TPSA 69.6 Ų, and 0 rotatable bonds [1], this compound satisfies fragment-likeness criteria (Rule of Three: MW <300, LogP ≤3, HBD ≤3, HBA ≤3). The C3-Cl enables rapid parallel library synthesis via Pd-catalyzed cross-coupling, allowing fragment hit expansion at the selectivity pocket without modifying the hinge-binding 6-amino group. This is in contrast to the 4-chloro isomer, whose LogP of 0.53 makes it slightly less suitable for CNS-penetrant fragment libraries, and whose C4-Cl requires SNAr chemistry that tolerates fewer functional groups than Suzuki coupling [2].

Abl/Src Dual Kinase Inhibitor Development (Leukemia Programs)

The Manetti et al. (2008) structure-based optimization study established that halogen substitution at the C3 position of pyrazolo[3,4-d]pyrimidines can improve Abl kinase affinity by up to 10-fold [1]. The 3-chloro-1-methyl-6-amino scaffold provides a pre-optimized starting point for Abl and Src inhibitor programs targeting chronic myeloid leukemia (CML) and other hematologic malignancies. The chlorine at C3 can be retained as a selectivity-enhancing element or replaced via cross-coupling to explore diverse C3-aryl substituents [2].

JAK3-Selective Inhibitor Synthesis Exploiting Cys909 Covalent Targeting

The pyrazolo[3,4-d]pyrimidin-6-amine scaffold has been validated as a JAK3 inhibitor chemotype exploiting the unique Cys909 residue [1]. Compound 13n in the Yin et al. (2020) series demonstrated that replacement of the 6-aniline with 1-methyl-1H-pyrazol-3-amine afforded a 20-fold increase in JAK3 inhibitory activity [2]. The target compound's free 6-amino group provides a versatile handle for analogous diversification, while the C3-chloro offers an orthogonal derivatization point that the reported JAK3 series did not exploit, presenting an opportunity for novel IP generation [1].

Quote Request

Request a Quote for 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.